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3-(3-Aminophenyl)-2-propenoic

acid

Cat. No.: B12438869

Get Quote

Executive Summary
m-Aminocinnamic acid (3-aminocinnamic acid) presents a unique spectroscopic profile that

distinguishes it from its para-substituted counterparts. While p-aminocinnamic acid exhibits a

dramatic bathochromic shift due to direct through-conjugation, the meta isomer retains a

spectral signature closer to the parent cinnamic acid, albeit with distinct auxochromic

modifications. This guide provides a rigorous analysis of these characteristics, establishing a

theoretical and experimental framework for researchers using this compound in drug

development, cross-linking studies, and material science.

Theoretical Foundation & Electronic Structure
To interpret the UV-Vis spectrum of m-aminocinnamic acid, one must first understand the

limitations of its conjugation system compared to the para isomer.

The "Meta" Limitation
In conjugated systems, the position of the auxochrome (the amino group,
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) relative to the chromophore (the cinnamoyl moiety) dictates the extent of the spectral shift.

p-Aminocinnamic Acid: The lone pair on the nitrogen can participate in a continuous

resonance structure extending all the way to the carbonyl oxygen. This lowers the energy

gap (

) between the HOMO and LUMO, causing a strong red shift (to ~340–360 nm).

m-Aminocinnamic Acid: The meta position prevents the nitrogen lone pair from resonating

directly with the alkene/carbonyl system. The conjugation is "broken" or localized.

Consequently, the absorption maximum (

) is only slightly red-shifted relative to unsubstituted cinnamic acid.

Electronic Transitions
The spectrum is dominated by two primary transitions:

Transition (K-band): High intensity (

). Arises from the conjugated alkene-aromatic system.

Transition (R-band): Lower intensity. Arises from the non-bonding electrons on the nitrogen
and oxygen atoms.

Structural Resonance Logic
The following diagram illustrates the connectivity and the interruption of direct conjugation in

the meta isomer.
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Figure 1: Logical flow of conjugation effects. The meta-position isolates the amino lone pair

from the carbonyl sink, limiting the bathochromic shift.

Spectral Characteristics
Absorption Maxima ( )
Unlike p-aminocinnamic acid, which absorbs well into the UVA region, m-aminocinnamic acid

absorbs primarily in the UVB/UVC region.
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Solvent (nm)

Molar Extinction
Coefficient (

)

Transition Type

Methanol/Ethanol 280 – 300 ~15,000 – 20,000

Water (pH 7) ~275 – 290 ~14,000 – 18,000

0.1 M HCl (Acidic) ~260 – 270 Lower intensity
Protonated Amine

(Blue Shift)

0.1 M NaOH (Basic) ~290 – 310 Higher intensity Carboxylate Anion

Note: Values are approximate ranges based on structural analogues (e.g., 3-aminobenzoic

acid,

) and the additive contribution of the vinyl group.

Solvatochromism
m-Aminocinnamic acid exhibits positive solvatochromism. As solvent polarity increases (e.g.,

Hexane

Methanol), the

excited state is stabilized more than the ground state, leading to a slight red shift (bathochromic
shift). However, this effect is less pronounced than in "push-pull" systems like the para isomer.

pH Dependence (Critical for Analysis)
The spectrum is highly sensitive to pH due to two ionizable groups:

Carboxylic Acid (

): Deprotonation at pH > 5 forms the carboxylate, causing a slight red shift.

Amino Group (

): Protonation at pH < 3 forms the ammonium cation (
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). This removes the lone pair availability, destroying the auxochromic effect. The spectrum
will blue shift (hypsochromic shift), resembling unsubstituted cinnamic acid.

Experimental Protocol
Reagents & Preparation

Analyte:m-Aminocinnamic acid (>98% purity).

Solvent: HPLC-grade Methanol or Ethanol (Cutoff < 205 nm).

Buffers: Phosphate buffer (pH 7.4) for physiological relevance; 0.1 M HCl for protonated

baseline.

Workflow Diagram
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Spectroscopic Analysis

Start: Sample Preparation

Weigh ~1.6 mg m-Aminocinnamic Acid

Dissolve in 10 mL Methanol
(Stock: ~1 mM)

Dilute 1:100 with Target Solvent
(Final: ~10 µM)

Run Solvent Blank
(Baseline Correction)

Scan 200–400 nm
(Scan Speed: Medium)

Identify λmax

Calculate ε using Beer-Lambert Law
A = εcl

Report Data
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Figure 2: Standardized workflow for UV-Vis characterization.
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Step-by-Step Methodology
Stock Solution: Dissolve 1.63 mg of m-aminocinnamic acid (MW: 163.17 g/mol ) in 10 mL of

methanol to create a 1.0 mM stock. Sonicate if necessary to ensure complete dissolution.

Working Solution: Dilute 100

L of stock into 9.9 mL of the desired solvent (Methanol, PBS, etc.) to achieve a 10

M concentration.

Tip: Target an absorbance between 0.2 and 0.8 for maximum linearity.

Blanking: Fill a quartz cuvette (1 cm pathlength) with pure solvent. Place in the reference

and sample holders (for double-beam) or zero the instrument (single-beam).

Scanning: Scan from 400 nm down to 200 nm.

Why scan down? To minimize photodegradation exposure time before the main peaks are

recorded.

Isosbestic Point Determination (Optional): If studying pH effects, overlay spectra from pH 2

to pH 10. An isosbestic point (where absorbance is invariant) confirms a clean two-state

equilibrium (protonated

deprotonated).

Data Analysis & Interpretation
Calculating Molar Extinction Coefficient ( )
Use the Beer-Lambert Law:

Where:

= Absorbance at

[1][2][3][4]

= Concentration in Molar (M)
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ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

= Pathlength (usually 1 cm)[5]

Example Calculation: If a 10

M (

M) solution yields an absorbance of 0.18 at 285 nm:

Purity & Troubleshooting
Peak Broadening: If the peak at ~280-290 nm is exceptionally broad or shows a shoulder

>320 nm, suspect contamination with the para isomer or oxidation products.

Low Absorbance: Ensure the pH is not accidentally acidic (if using water), as the protonated

form has a lower

at the neutral

.

Applications in Drug Development
Prodrug Verification: The distinct UV spectrum allows researchers to monitor the hydrolysis

of m-aminocinnamic acid amides or esters.

Photostability Testing: Because it absorbs in the UV-B range, m-aminocinnamic acid

derivatives are often tested for their ability to act as UV filters or, conversely, for their

potential phototoxicity.

Cross-linking Agents: Used as a photo-active linker; the disappearance of the characteristic

alkene absorption band (around 260-300 nm) upon UV irradiation indicates successful [2+2]

cycloaddition.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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